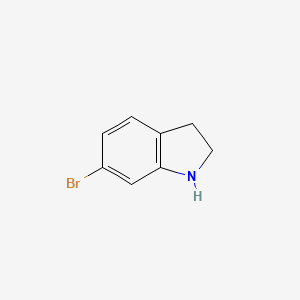

6-Bromoindoline

Vue d'ensemble

Description

6-Bromoindoline is a brominated indoline derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 6th position of the indoline ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methodologies. For instance, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, starting from 3-bromobenzaldehyde and proceeding through a series of reactions including nitration, reduction, and condensation with enolizable ketones . Another study describes the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization . Additionally, a regioselective synthesis of bromoindole alkaloids has been reported, which includes a sequential one-pot bromination-aromatization-bromination of N-carbomethoxyindoline .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing its triclinic system and the presence of specific intermolecular interactions . Similarly, the synthesis and crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes have been characterized, providing insights into their molecular geometry .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. They can undergo homocoupling reactions to form bipyridine derivatives , and they can also be used in catalytic activities such as Suzuki coupling reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a good leaving group or as a site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The presence of bromine imparts certain characteristics such as higher molecular weight and potential reactivity towards nucleophilic substitution. The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-stacking interactions, as seen in the crystal structure analysis of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one . The optical properties of 6-bromoquinoline derivatives, such as emission quantum yield, are also noteworthy and have been examined .

Applications De Recherche Scientifique

Blocs de construction en synthèse chimique

La 6-bromoindoline est un bloc de construction précieux en synthèse chimique . Elle est utilisée dans la synthèse de diverses molécules complexes en raison de sa structure et de sa réactivité uniques .

Synthèse d’indoles 6-substitués

La this compound est un élément de départ essentiel en chimie des indoles 6-substitués . Elle peut être utilisée pour synthétiser le 6-alkylthioindole , qui a des applications potentielles en chimie médicinale et en découverte de médicaments.

Synthèse de 3-acétoxy-6-bromoindole

La this compound peut être utilisée pour synthétiser le 3-acétoxy-6-bromoindole . Ce composé est un intermédiaire utile en synthèse organique et peut être utilisé pour préparer une variété d’autres indoles fonctionnalisés.

Préparation du pourpre de Tyr

La this compound est utilisée dans la synthèse du 6,6’-dibromoindigo, également connu sous le nom de pourpre de Tyr . Le pourpre de Tyr est un colorant naturel qui était utilisé dans l’Antiquité et qui est toujours d’intérêt aujourd’hui pour sa couleur et sa stabilité uniques .

Synthèse de 6-acylindoles

La this compound peut être utilisée pour synthétiser les 6-acylindoles . Ces composés présentent un intérêt en chimie médicinale en raison de leur activité biologique potentielle.

Synthèse du tert-butyl 6-bromoindole-1-carboxylate

La this compound peut être utilisée pour synthétiser le tert-butyl 6-bromoindole-1-carboxylate . Ce composé est un intermédiaire utile dans la synthèse de divers produits pharmaceutiques et de composés biologiquement actifs.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known to be an indole derivative and undergoes palladium-catalyzed reactions .

Biochemical Pathways

It is known that 6-Bromoindoline can be used to synthesize various compounds, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption and is a cytochrome p450 1a2 inhibitor

Propriétés

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSYZAHZABCWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50518084 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63839-24-7 | |

| Record name | 6-Bromo-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50518084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 6-position in indoline chemistry, and why is the synthesis of 6-bromoindoline important?

A: The 6-position in indoline is particularly important for its reactivity and influence on the overall molecule's properties. Specifically, 6-methoxyindoles and indolines are considered valuable building blocks for various pharmaceutical and material science applications. [] The ability to selectively introduce a bromine atom at the 6-position allows for further functionalization via nucleophilic substitution reactions. This is highlighted in research where this compound was successfully converted to 6-methoxyindolines and indoles. [] This selective bromination method offers a controlled approach to synthesizing a range of 6-substituted indoline derivatives, which are highly sought after for their potential biological activities and material properties.

Q2: Can you describe the process of synthesizing this compound as outlined in the research?

A: The research focuses on achieving regioselective bromination at the 6-position of the indoline molecule. [] One successful method involves treating indolines with bromine in a sulfuric acid medium, using silver sulfate as a catalyst. [] Another method utilizes bromine in a superacid environment to achieve the desired regioselectivity. [] Both approaches demonstrate the importance of carefully chosen reaction conditions to favor bromination specifically at the 6-position, paving the way for further derivatization and exploration of this compound's potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)